4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-CHLORO-N-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a benzodioxin moiety, which is a fused ring system containing oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzodioxin Moiety: The benzodioxin moiety can be introduced through a nucleophilic substitution reaction involving a suitable benzodioxin precursor and an appropriate leaving group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
4-CHLORO-N-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonamide: Similar sulfonamide structure but with a bromine atom instead of chlorine.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains the same benzodioxin moiety but with a bromine atom.
Uniqueness
4-CHLORO-N-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of a quinoxaline core, benzodioxin moiety, and sulfonamide linkage. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H19ClN4O4S |
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Molecular Weight |
482.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H19ClN4O4S/c1-14-2-8-18-19(12-14)27-22(25-16-5-9-20-21(13-16)32-11-10-31-20)23(26-18)28-33(29,30)17-6-3-15(24)4-7-17/h2-9,12-13H,10-11H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
WOMGWGGMKWFTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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